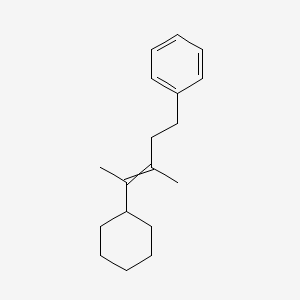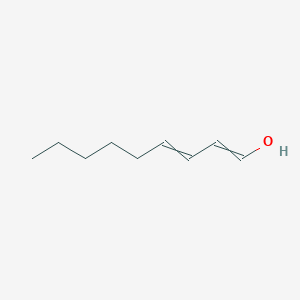
Nona-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,3-dien-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a type of alcohol with a conjugated diene structure, meaning it contains two double bonds separated by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nona-1,3-dien-1-ol typically involves the use of conjugated dienes. One common method is the stereoselective synthesis of 1,3-dienes, which can be achieved through various coupling reactions, such as ene–ene coupling, ene–yne coupling, and yne–yne coupling . These reactions often require the use of transition metal catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Nona-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Nonadienal or nonanoic acid.
Reduction: Nona-1,3-diol.
Substitution: Various substituted nonadienes depending on the reagent used
Scientific Research Applications
Nona-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Nona-1,3-dien-1-ol involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The conjugated diene structure allows it to participate in various chemical reactions, influencing its biological and chemical properties .
Comparison with Similar Compounds
1,8-Nonadien-3-ol: Another diene alcohol with similar structural features but different positional isomerism.
Nona-3,6-dien-1-ol: A compound with double bonds at different positions, leading to different chemical properties.
Uniqueness: Nona-1,3-dien-1-ol is unique due to its specific double bond positions and the resulting chemical reactivity. Its conjugated diene structure provides distinct advantages in certain chemical reactions and applications compared to other similar compounds .
Properties
CAS No. |
923973-38-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-1,3-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-10H,2-5H2,1H3 |
InChI Key |
SFXXJAXRQPQJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
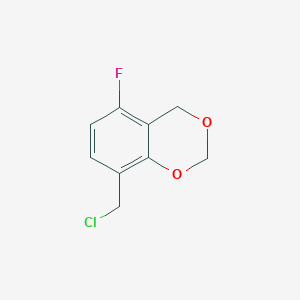
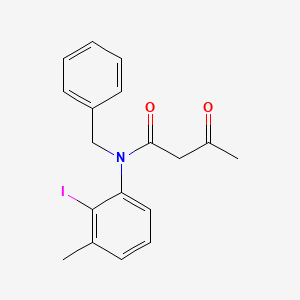
![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
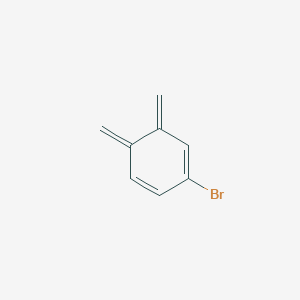
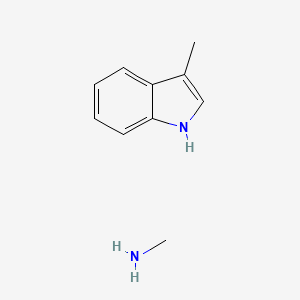
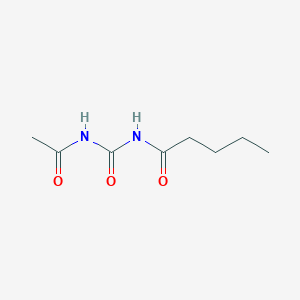
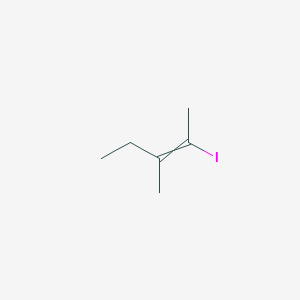
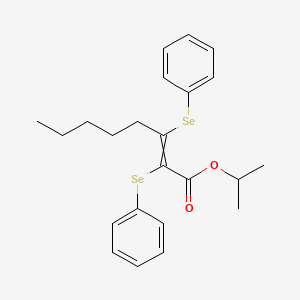
![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
